molecular formula C19H14BrN3OS B6117167 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

Cat. No.: B6117167
M. Wt: 412.3 g/mol
InChI Key: XGZMOOHVDPBXED-SDNWHVSQSA-N
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Description

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile involves the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory activity. The compound has also been found to exhibit strong fluorescence properties, making it a potential candidate for bioimaging.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile in lab experiments include its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and strong fluorescence properties. However, the compound has some limitations such as its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. One potential direction is to explore its potential as a cancer therapy in preclinical and clinical studies. Another direction is to investigate its anti-inflammatory activity in more detail to develop new anti-inflammatory drugs. Additionally, the compound's fluorescence properties can be further studied for its potential applications in bioimaging. Finally, its limitations such as low solubility can be addressed by developing new formulations or delivery methods to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields such as cancer research, anti-inflammatory drug development, and bioimaging. Its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and strong fluorescence properties make it a promising candidate for further study. However, its limitations such as low solubility need to be addressed to enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis method of 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile involves the reaction of 3-bromo-4-chloroacetophenone and 2-aminothiazole in the presence of potassium carbonate and DMF. The product is then reacted with 4-methoxyaniline and acrylonitrile in the presence of K2CO3 and DMF to obtain the final product.

Scientific Research Applications

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been studied for its potential applications in various fields such as cancer research, anti-inflammatory drug development, and as a fluorescent probe for bioimaging. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been used as a fluorescent probe for bioimaging due to its strong fluorescence properties.

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-24-17-7-5-16(6-8-17)22-11-14(10-21)19-23-18(12-25-19)13-3-2-4-15(20)9-13/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMOOHVDPBXED-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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